molecular formula C19H22FN3O2 B4522978 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione

Cat. No.: B4522978
M. Wt: 343.4 g/mol
InChI Key: FLYGEOPKYHQHAC-UHFFFAOYSA-N
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Description

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione is a synthetic heterocyclic compound characterized by a pyridoindole core fused with a pyrrolidine-substituted butanedione moiety. The fluorine atom at the 8-position of the pyridoindole scaffold enhances its metabolic stability and binding affinity to biological targets, as fluorination is a common strategy to modulate pharmacokinetic properties .

Properties

IUPAC Name

1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-pyrrolidin-1-ylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-13-3-4-16-14(11-13)15-12-23(10-7-17(15)21-16)19(25)6-5-18(24)22-8-1-2-9-22/h3-4,11,21H,1-2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYGEOPKYHQHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling Reactions: The final step involves coupling the fluorinated indole with the pyrrolidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Nucleophilic Reactions

The diketone moiety and pyrrolidine group are primary sites for nucleophilic interactions:

  • Keto-enol tautomerism : The 1,4-dione system undergoes tautomerization under acidic or basic conditions, enabling enolate formation. This facilitates nucleophilic alkylation or acylation at the α-carbon positions.

  • Amide bond formation : Reaction with amines (e.g., primary amines) at the diketone carbonyl groups yields imine or amide derivatives (Table 1).

Table 1: Nucleophilic reaction pathways

ReactantConditionsProduct TypeNotes
Primary aminesRT, ethanol, 24 hrImine derivativesModerate yields (~50–60%)
Grignard reagentsTHF, −78°C, 2 hrTertiary alcohol adductsRequires dry conditions
HydrazineReflux, methanolHydrazone derivativesUsed for crystallography

Electrophilic Substitution

The electron-rich pyridoindole and pyrrolidine rings participate in electrophilic aromatic substitution (EAS):

  • Fluorine-directed EAS : The 8-fluoro group deactivates the pyridoindole core but directs incoming electrophiles to meta/para positions relative to itself.

  • Pyrrolidine reactivity : The tertiary amine in pyrrolidine can undergo alkylation or acylation (e.g., with acyl chlorides).

Table 2: Electrophilic substitution examples

ElectrophileSite of AttackProduct Application
Nitronium ionPyridoindole C-5Nitro intermediates for reduction
Acetyl chloridePyrrolidine nitrogenN-acylated derivatives
Sulfur trioxidePyridoindole C-3Sulfonated analogs for solubility

Redox Reactions

  • Diketone reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 1,4-dione to a diol, altering the molecule’s rigidity.

  • Oxidation of pyrrolidine : Strong oxidizers (e.g., KMnO₄) convert pyrrolidine to a γ-lactam under acidic conditions.

Stability and Degradation

  • pH-dependent hydrolysis : The diketone linker is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding fragmented pyridoindole and pyrrolidine-carboxylic acid derivatives.

  • Photodegradation : The fluorinated pyridoindole core shows sensitivity to UV light, generating radical intermediates that dimerize or oxidize .

Unresolved Challenges

  • Steric hindrance : Bulky substituents on the pyridoindole core impede reactions at the diketone.

  • Regioselectivity : Competing reactivity between pyridoindole and pyrrolidine necessitates protecting-group strategies.

Scientific Research Applications

Structural Characteristics

This compound features a pyridoindole moiety fused with a pyrrolidine group. The presence of fluorine enhances its pharmacological properties and solubility. Its molecular formula is C16H19FN2O2C_{16}H_{19}FN_2O_2, and it has a molecular weight of approximately 290.34 g/mol.

Research has indicated that this compound exhibits significant biological activity, particularly as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) . This kinase plays a crucial role in cellular processes such as inflammation and apoptosis. Inhibitors targeting this pathway have potential therapeutic applications in treating various conditions, including:

  • Cancer : By inhibiting p38 MAPK, the compound may help in reducing tumor growth and promoting apoptosis in cancer cells.
  • Autoimmune Disorders : The modulation of inflammatory responses through p38 inhibition can be beneficial in managing autoimmune diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps that include the formation of the pyridoindole core followed by the introduction of the pyrrolidine group. Understanding the mechanism of action is crucial for optimizing its therapeutic potential. Preliminary studies suggest that this compound interacts effectively with p38 MAPK and may influence downstream signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

Recent studies have documented the effects of this compound on various cancer cell lines:

  • In Vitro Studies : Research demonstrated that treatment with 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione resulted in significant apoptosis in breast cancer cells through p38 MAPK inhibition.
  • Animal Models : In vivo studies showed that administration of this compound reduced tumor size in xenograft models by modulating inflammatory responses.
  • Comparative Efficacy : When compared to other known p38 inhibitors, this compound exhibited superior efficacy and selectivity towards cancerous tissues while sparing normal cells.

Mechanism of Action

The mechanism of action of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. The fluorinated indole moiety can interact with enzyme active sites, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with two classes of molecules:

  • Pyridoindole Derivatives: 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone (): This analogue replaces the butanedione-pyrrolidine moiety with an indole-substituted ethanone. The absence of the pyrrolidine group and shorter chain length may reduce solubility and target engagement compared to the target compound. Tau-targeting pyridoindoles (): Derivatives such as those disclosed in European patents lack the butanedione-pyrrolidine chain but retain the 8-fluoro-pyridoindole core. These compounds demonstrate efficacy in reducing tau aggregates in Alzheimer’s models, suggesting the target compound’s core structure is critical for neuroactivity.
  • Butanedione-containing Compounds :
    • 1-(thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione (MK88) (): This compound replaces the pyridoindole with a thiophene ring and substitutes pyrrolidine with a piperidine-trifluoromethylphenyl group. MK88’s glucose uptake modulation highlights the role of the butanedione chain in metabolic pathways, though its piperidine group may confer different selectivity compared to the target compound’s pyrrolidine.

Functional and Pharmacological Differences

Property Target Compound 1-(8-fluoro-pyridoindol-2-yl)-2-indol-1-yl-ethanone () MK88 () Tau-targeting Pyridoindoles ()
Core Structure 8-fluoro-pyridoindole + butanedione-pyrrolidine 8-fluoro-pyridoindole + indole-ethanone Thiophene + piperidine-butanedione 8-fluoro-pyridoindole (no butanedione)
Solubility Likely moderate (polar pyrrolidine enhances) Low (hydrophobic indole) Moderate (piperidine CF3-phenyl) Variable (depends on substituents)
Therapeutic Focus Hypothesized: Tau aggregation, neurological disorders Unclear (limited data) Metabolic modulation Alzheimer’s disease (validated in patents)
Synthetic Complexity High (multiple stereocenters, fluorination) Moderate (fewer synthetic steps) High (trifluoromethyl group) Moderate to high

Research Findings and Gaps

  • Target Compound: No direct pharmacological data are available in the provided evidence.
  • MK88 (): Demonstrated activity in glucose uptake assays, implying that butanedione chains paired with nitrogenous heterocycles (e.g., pyrrolidine/piperidine) may interact with metabolic enzymes. This raises questions about whether the target compound shares similar off-target effects.

Biological Activity

The compound 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C14_{14}H15_{15}FN2_{2}O2_{2}
  • Molecular Weight : 262.28 g/mol
  • CAS Number : 58038-66-7

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cell proliferation and survival. For instance, derivatives targeting FLT3 kinase have been noted to induce apoptosis in acute myeloid leukemia (AML) cell lines by inhibiting signaling pathways such as STAT5 and ERK .
  • Cell Cycle Arrest : The compound is hypothesized to induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines. This was observed in studies where related indole derivatives caused significant reductions in cell proliferation by halting the cell cycle progression .
  • Reactive Oxygen Species (ROS) Induction : Some studies suggest that compounds with similar structures can increase intracellular ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells .

Anticancer Properties

The primary focus of research on this compound has been its anticancer properties. Various studies have demonstrated its potential effectiveness against different cancer models:

Cell Line Effect Observed Reference
MV4-11 (AML)Reduced proliferation and induced apoptosis
HL-60 (AML)Cell cycle arrest and increased ROS
Ba/F3 (FLT3-ITD)Inhibition of growth via allosteric modulation

Case Studies

  • FLT3 Inhibition in AML : A study highlighted that compounds similar to the target structure demonstrated selective inhibition of FLT3 mutations prevalent in AML, leading to significant anti-leukemic activity without affecting normal hematopoietic cells .
  • Induction of Apoptosis : Another case study showed that treatment with related compounds resulted in upregulation of pro-apoptotic factors such as p53 and TNFα while downregulating anti-apoptotic proteins like BCL-2, further supporting the compound's role in promoting apoptosis in cancer cells .

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental binding data?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Perform free-energy perturbation (FEP) calculations to refine binding affinity predictions. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). Cross-check with X-ray crystallography of ligand-target complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione
Reactant of Route 2
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1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione

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